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Compound of Interest

Compound Name: trans,trans-Dibenzylideneacetone

Cat. No.: B129372 Get Quote

Introduction

trans,trans-Dibenzylideneacetone (DBA), systematically named (1E,4E)-1,5-diphenylpenta-

1,4-dien-3-one, is a key organic compound utilized extensively as a ligand in organometallic

chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its conjugated system,

consisting of a central ketone flanked by two α,β-unsaturated double bonds and terminal

phenyl groups, gives rise to a distinct spectroscopic signature. This guide provides an in-depth

overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-

Vis) spectroscopic data of trans,trans-DBA, intended for researchers and professionals in

chemical and pharmaceutical sciences.

Data Presentation
The spectroscopic data for trans,trans-dibenzylideneacetone is summarized in the following

tables, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data
The proton NMR spectrum of trans,trans-DBA is characterized by signals in the olefinic and

aromatic regions. The coupling constants for the vinyl protons are indicative of the trans

geometry of the double bonds.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.75 d 2H Protons on C1 and C5

~7.57-7.68 m 4H
ortho-Aromatic

Protons

~7.35-7.48 m 6H
meta/para-Aromatic

Protons

~7.09 d 2H Protons on C2 and C4

Solvent: CDCl₃. Spectrometer frequency: 300 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data
The carbon NMR spectrum confirms the symmetrical nature of the trans,trans isomer.

Chemical Shift (δ) ppm Assignment

~188 C3 (C=O)

~143 C1, C5

~134.82 C1', C1'' (ipso-Aromatic)

~130.53 C2, C4

~129.00 C3', C5', C3'', C5'' (meta-Aromatic)

~128.42 C2', C6', C2'', C6'' (ortho-Aromatic)

~125.44 C4', C4'' (para-Aromatic)

Solvent: CDCl₃. Spectrometer frequency: 75.5 MHz.[2]

Table 3: IR Spectroscopic Data
The infrared spectrum is dominated by a strong absorption band for the conjugated ketone and

bands associated with the carbon-carbon double bonds. The conformation of DBA can
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influence the carbonyl absorption, with multiple bands sometimes observed due to the

presence of s-cis and s-trans conformers.[3]

Wavenumber (cm⁻¹) Intensity Assignment

~1650-1676 Strong
C=O Stretch (conjugated

ketone)

~1600-1500 Medium-Strong
C=C Stretch (aromatic and

olefinic)

~980 Strong C-H bend (trans-alkene)

Table 4: UV-Vis Spectroscopic Data
The UV-Vis spectrum of trans,trans-DBA is characterized by an intense absorption band in the

UVA region, arising from the extended π-conjugation of the molecule.

λmax (nm)
Molar Absorptivity
(ε)

Transition Solvent

~330-350 ~34,300 L mol⁻¹ cm⁻¹ π → π* Ethanol/Various

Note: The exact λmax can be influenced by the solvent.[4][5] The cis,trans and cis,cis isomers

exhibit absorption maxima at shorter wavelengths (~295 nm and ~287 nm, respectively).[5][6]

Experimental Protocols
The data presented above are typically acquired using standard spectroscopic techniques

following the synthesis and purification of trans,trans-dibenzylideneacetone.

Synthesis: Aldol Condensation
trans,trans-Dibenzylideneacetone is commonly synthesized via a Claisen-Schmidt (crossed

aldol) condensation reaction between acetone and two equivalents of benzaldehyde in the

presence of a base, typically sodium hydroxide in an ethanol/water solvent mixture.[7][8]
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Reaction Setup: A solution of sodium hydroxide in water and ethanol is prepared and cooled.

[7]

Addition of Reactants: A mixture of benzaldehyde and acetone is added to the basic solution

under vigorous stirring, maintaining a temperature of 20–25 °C.[7]

Reaction and Precipitation: The reaction is stirred for approximately 30 minutes. The product,

trans,trans-DBA, is sparingly soluble in the reaction medium and precipitates as a yellow

solid.[5][8]

Purification: The crude product is isolated by filtration and purified by recrystallization,

typically from ethanol, to yield yellow crystals.[7][9]

Spectroscopic Analysis
NMR Spectroscopy:

A sample of the purified DBA is dissolved in a deuterated solvent, most commonly

deuterated chloroform (CDCl₃).[1]

The ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or 400 MHz).

[1][8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).

IR Spectroscopy:

A small amount of the solid DBA is mixed with dry potassium bromide (KBr).[7]

The mixture is pressed into a thin, transparent pellet.

The IR spectrum is recorded using an FTIR spectrometer. The data is typically presented

as transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy:

A dilute solution of DBA is prepared in a UV-transparent solvent, such as ethanol.
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The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a

range of approximately 200–600 nm.

The wavelength of maximum absorbance (λmax) is identified.[4]

Visualization
The logical flow from synthesis to structural confirmation via multiple spectroscopic techniques

is a cornerstone of chemical analysis.
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Caption: General workflow for the synthesis and spectroscopic characterization of trans,trans-

DBA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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